methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 3,4-dimethoxyphenethylamine, and other reagents that facilitate the formation of the pyrrole ring and subsequent functionalization.
Formation of the Pyrrole Ring: The initial step involves the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxyphenethylamine under acidic conditions to form an intermediate Schiff base. This intermediate then undergoes cyclization to form the pyrrole ring.
Functionalization: The pyrrole ring is further functionalized by introducing the formyl and carboxylate groups through reactions with appropriate reagents such as formic acid and methyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- [(4-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine
Uniqueness
Methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
881041-61-8 |
---|---|
Molecular Formula |
C24H24ClNO5 |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C24H24ClNO5/c1-15-22(24(28)31-4)23(17-6-8-18(25)9-7-17)19(14-27)26(15)12-11-16-5-10-20(29-2)21(13-16)30-3/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
PPRBNIQOQLEPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1CCC2=CC(=C(C=C2)OC)OC)C=O)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.